(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Description
Scientific Research Applications
Biological Potential and Synthetic Development
The 1,3-thiazolidin-4-one nucleus and its derivatives, including compounds like the one , are recognized for their vast pharmacological importance. They are part of commercial pharmaceuticals and exhibit potential activities against different diseases. The synthesis of these compounds dates back to the mid-nineteenth century, highlighting their enduring relevance in medicinal chemistry. Advanced synthetic methodologies, including green chemistry, have been developed to obtain these functional groups. This progress underscores the compound's role in drug development and environmental sustainability (Santos, Jones Jr., & Silva, 2018).
Interdisciplinary Research and Biological Applications
Thiazolidine motifs, like those found in the compound of interest, bridge organic synthesis and medicinal chemistry. They have been explored as new drug candidates due to their intriguing heterocyclic structure and sulfur content, which enhances pharmacological properties. These compounds exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory effects. Various synthetic approaches have been utilized to improve their selectivity, product yield, and pharmacokinetic activity, making them valuable in probe design and therapeutic applications (Sahiba et al., 2020).
Recent Studies on Bioactivity
Recent studies have reaffirmed the biological significance of thiazolidin-4-ones, exploring their antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. The versatility of these compounds, facilitated by different substituents, allows for the optimization of drug agents, offering a practical framework for designing new molecules with enhanced biological activity. This highlights the potential of the compound for future drug development (Mech, Kurowska, & Trotsko, 2021).
Properties
IUPAC Name |
(5Z)-5-[(2-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-7-2-3-8(13)6(4-7)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJUJHJJZCVXBL-UITAMQMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=C2C(=O)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=C\2/C(=O)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.